Octyl 3-(2-methoxyphenyl)prop-2-enoate

Catalog No.
S14873928
CAS No.
117172-48-2
M.F
C18H26O3
M. Wt
290.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyl 3-(2-methoxyphenyl)prop-2-enoate

CAS Number

117172-48-2

Product Name

Octyl 3-(2-methoxyphenyl)prop-2-enoate

IUPAC Name

octyl 3-(2-methoxyphenyl)prop-2-enoate

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C18H26O3/c1-3-4-5-6-7-10-15-21-18(19)14-13-16-11-8-9-12-17(16)20-2/h8-9,11-14H,3-7,10,15H2,1-2H3

InChI Key

IISAXLAWYUMIMM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C=CC1=CC=CC=C1OC

Octyl 3-(2-methoxyphenyl)prop-2-enoate, commonly known as octyl methoxycinnamate or octinoxate, is an organic compound primarily used in sunscreens and cosmetic products for its ability to absorb ultraviolet (UV) radiation. It is an ester derived from methoxycinnamic acid and 2-ethylhexanol, characterized by its liquid form that is insoluble in water. The compound plays a crucial role in protecting the skin from UV-B rays, thereby preventing sunburn and other skin damage associated with sun exposure .

, particularly photochemical transformations when exposed to sunlight. The compound can isomerize from its E-form to a Z-form upon UV exposure, which affects its efficacy as a UV filter. Additionally, in the presence of chlorine, such as in swimming pools, it can produce chlorinated intermediates that exhibit weak mutagenic properties in laboratory studies .

The general reaction for the formation of octyl methoxycinnamate can be represented as follows:

Methoxycinnamic Acid+2 EthylhexanolOctyl Methoxycinnamate+Water\text{Methoxycinnamic Acid}+\text{2 Ethylhexanol}\rightarrow \text{Octyl Methoxycinnamate}+\text{Water}

Research indicates that octyl methoxycinnamate possesses estrogenic activity, which raises concerns regarding its potential endocrine-disrupting effects. Studies have shown that it may increase cell proliferation in estrogen-responsive cells, suggesting a possible link to breast cancer risk due to lifetime estrogen exposure . Furthermore, a study from Masaryk University highlighted its genotoxic potential, indicating that it could damage human DNA under certain conditions when exposed to sunlight .

The synthesis of octyl methoxycinnamate can be achieved through several methods, with olefin metathesis being a prominent technique. One efficient pathway involves the cross metathesis of trans-anethole with 2-ethylhexyl acrylate using a high-efficiency nitro-Grela catalyst, yielding octyl methoxycinnamate with an impressive efficiency of approximately 86% . This method highlights the versatility and effectiveness of modern synthetic strategies in producing this compound.

Octyl methoxycinnamate is extensively used in personal care products, particularly sunscreens, where it serves as a UV filter to protect the skin from harmful radiation. Beyond sunscreens, it is also incorporated into lip balms, hair care products, and other cosmetics to enhance their stability against UV degradation. Its ability to absorb UV-B rays makes it a vital ingredient for preventing skin damage and maintaining product integrity under sunlight exposure .

Interaction studies have demonstrated that octyl methoxycinnamate can form reactive intermediates when chlorinated in aqueous solutions. These intermediates have shown weak mutagenic effects on bacterial strains such as Salmonella typhimurium TA 100. The extent of these reactions is influenced by factors such as pH and chlorine concentration . Additionally, the compound's light sensitivity leads to reduced UV absorption efficiency upon prolonged exposure to sunlight .

Several compounds share structural similarities with octyl methoxycinnamate and are used for similar purposes in cosmetics and sunscreens. Here are some notable examples:

Compound NameStructure/DescriptionUnique Features
2-Ethylhexyl 4-methoxycinnamateAn ester similar to octyl methoxycinnamatePrimarily absorbs UV-B rays; widely used in sunscreens
CinoxateA cinnamic acid derivative used as a UV filterEffective against UV-B; less commonly used than octinoxate
AvobenzoneA broad-spectrum sunscreen agentAbsorbs both UVA and UVB rays; more stable than octinoxate
AmiloxateAnother sunscreen agent related to cinnamic acidProvides UV protection; less studied than octinoxate

Octyl methoxycinnamate stands out due to its specific application profile in cosmetic formulations and its notable interactions under environmental conditions.

Olefin metathesis has emerged as a cornerstone reaction for constructing the ester backbone of octyl methoxycinnamate. The reaction involves the exchange of alkene fragments between substrates, enabling precise control over molecular architecture. A prominent example is the cross-metathesis of trans-anethole (4-methoxypropenylbenzene) with 2-ethylhexyl acrylate, catalyzed by ruthenium-based complexes.

Catalyst Performance and Reaction Dynamics

The nitro-Grela catalyst, a modified Grubbs-type ruthenium complex, achieves an 86% yield of octyl methoxycinnamate by facilitating selective cross-metathesis. This efficiency stems from its robust tolerance to functional groups and reduced susceptibility to decomposition. In contrast, Grubbs’ second-generation catalyst exhibits lower yields (~70%) under similar conditions due to competing side reactions, such as secondary metathesis and catalyst deactivation.

Table 1: Comparative Performance of Metathesis Catalysts

CatalystSubstrate Ratio (Anethole:Acrylate)Temperature (°C)Yield (%)Key Byproducts
Nitro-Grela1:12586Ethylene
Grubbs 2nd Gen1:145705-Decene, polymerized alkenes

Reaction monitoring via in situ ¹H NMR spectroscopy reveals that the cross-metathesis product, (E)-1-(4-methoxyphenyl)-1-hexene, forms instantaneously but undergoes secondary metathesis at elevated temperatures, leading to its decomposition. Optimizing the anethole mole fraction (XAnethole ≈ 0.84) at 25°C maximizes product concentration while minimizing side reactions.

Catalytic Esterification: Advances in Direct Acylation

While enzymatic esterification using Rhizopus oryzae lipase remains unexplored in the provided literature, alternative catalytic methods demonstrate significant progress. For instance, solvent-free direct esterification of cinnamic acid with 2-ethylhexanol, catalyzed by graphene oxide, achieves 92% yield under microwave irradiation. The catalyst’s oxygenated functional groups activate the carboxyl moiety via hydrogen bonding, enabling rapid acyl transfer without solvent waste.

Scalability and Recyclability

A heterogeneous boron trifluoride catalyst (B(C6F5)3) promotes Fischer esterification with methanol, yielding methyl cinnamate precursors at 85% efficiency. This system’s scalability is evidenced by gram-scale syntheses, though catalyst recovery remains challenging. In contrast, N-fluorobenzenesulfonimide (NFSi) enables microwave-assisted amidation of cinnamic acid, highlighting the versatility of halogen-bonding activation in acyl transfer reactions.

Comparative Analysis of Homogeneous vs. Heterogeneous Catalysts

Industrial synthesis of octyl methoxycinnamate leverages both homogeneous and heterogeneous catalysts, each with distinct advantages.

Homogeneous Catalysts: Precision and Limitations

Homogeneous systems, such as the nitro-Grela and Grubbs catalysts, offer high activity and selectivity in metathesis reactions. However, their ruthenium content complicates recovery, increasing production costs. Additionally, ligand degradation at elevated temperatures limits their reusability.

Heterogeneous Catalysts: Sustainability and Scalability

Heterogeneous catalysts, including graphene oxide and N-doped carbon black-supported PdBi (Pd5Bi5/NCB), excel in oxidative esterification of cinnamyl alcohols. The Pd5Bi5/NCB system achieves quantitative yields under aerobic conditions, with the catalyst remaining stable over five cycles.

Table 2: Homogeneous vs. Heterogeneous Catalysts

ParameterHomogeneous CatalystsHeterogeneous Catalysts
Yield70–86%85–100%
Reaction Temperature25–45°C60–100°C
Catalyst RecoveryDifficult (Ru leaching)High (filtration/reuse)
ScalabilityModerate (costly ligands)High (low metal loading)

Molecular Interactions with Ultraviolet Radiation: Ultraviolet B Absorption Mechanisms

Octyl 3-(2-methoxyphenyl)prop-2-enoate demonstrates highly effective ultraviolet B radiation absorption through well-characterized molecular mechanisms that involve electronic transitions within its conjugated aromatic system [1]. The compound exhibits maximum absorption at 310 nanometers with a specific absorbance of at least 850 units when measured at 1% concentration in a 1 centimeter path length [2]. This absorption profile encompasses the critical ultraviolet B range of 280-340 nanometers, providing comprehensive protection against these damaging wavelengths [2] [3].

The fundamental absorption mechanism operates through π → π* electronic transitions involving the highest occupied molecular orbital and lowest unoccupied molecular orbital energy states [4]. The molecular structure features a conjugated system comprising the methoxyphenyl aromatic ring connected via a prop-2-enoate bridge to the octyl ester group, creating an extended π-electron system that facilitates efficient photon capture [1] [3]. Computational studies reveal that the primary electronic transitions occur between the highest occupied molecular orbital minus one, the highest occupied molecular orbital, and the lowest unoccupied molecular orbital, with oscillator strengths exceeding 0.1, indicating strong absorption intensity [4].

The molar extinction coefficient exceeds 10,000 inverse molar per centimeter, demonstrating exceptional light-absorbing capacity that makes this compound particularly effective as an ultraviolet filter [1] [3]. Time-dependent density functional theory calculations confirm that the λmax around 310 nanometers corresponds to electron delocalization across the aromatic ring and ester group, which is fundamental to ultraviolet absorption efficiency [5]. The electronic cloud distribution shows that orbital 126 (highest occupied molecular orbital) localizes at both the ultraviolet-active chromophore group and methoxyphenyl substituent, while orbital 127 (lowest unoccupied molecular orbital) distributes primarily at the ultraviolet-active core structure [4].

Table 1: Spectroscopic Properties of Octyl 3-(2-methoxyphenyl)prop-2-enoate

PropertyValueRef
Ultraviolet absorption maximum (λmax)310 nm [1] [2]
Specific absorbance (1%, 1cm) at 310 nm≥850 [2]
Absorption range280-340 nm (UVB region) [2] [3]
Molar extinction coefficient (ε)High (>10,000 M⁻¹cm⁻¹) [1] [3]
Transition typeπ → π* transition [4]
Electronic configurationHOMO → LUMO [4]
Oscillator strengthStrong (>0.1) [4]

The absorption mechanism involves photon-induced elevation of π-electrons from bonding to antibonding molecular orbitals, creating an excited electronic state that subsequently relaxes through various pathways [6]. The methoxy substituent on the phenyl ring enhances the electron-donating character, which stabilizes the excited state and optimizes the absorption wavelength for ultraviolet B protection [7]. Research demonstrates that the para-substitution pattern of the methoxy group provides superior photophysical properties compared to ortho or meta positions, exhibiting nonradiative decay without energy barriers that could lead to unwanted fluorescence [7].

Excited-State Dynamics and Photodegradation Pathways Revealed by Gas-Phase Laser Spectroscopy

Gas-phase laser spectroscopy investigations have revealed critical insights into the excited-state behavior and photodegradation mechanisms of octyl 3-(2-methoxyphenyl)prop-2-enoate [8] [9]. The excited singlet state lifetime of this compound measures less than 30 picoseconds when excited at 266 nanometers in solution phase, indicating extremely rapid relaxation processes that minimize potentially harmful fluorescence emission [10]. This ultrafast decay represents optimal sunscreen behavior, as prolonged excited-state lifetimes could lead to secondary photochemical reactions or energy transfer to biological molecules [6].

Laser-interfaced mass spectrometry studies of the protonated form reveal distinct photodissociation pathways that provide mechanistic understanding of photodegradation processes [9]. The major photofragments observed include mass-to-charge ratios of 179, 161, and 133, corresponding to specific bond cleavage patterns under ultraviolet irradiation [11] [9]. The fragments at mass-to-charge 179 and 161 result from ester bond cleavage on either side of the ether oxygen, while the mass-to-charge 133 fragment uniquely forms through carbon-carbon bond rupture adjacent to the ester carbonyl group [11] [9].

Higher-energy collisional dissociation mass spectrometry experiments demonstrate that the mass-to-charge 133 ion exclusively results from photochemical processes rather than thermal degradation, indicating access to specific dissociative excited-state surfaces [11] [9]. This finding reveals that ultraviolet photoexcitation enables unique reaction pathways not accessible through ground-state chemistry, highlighting the importance of photochemical stability assessment for sunscreen compounds [9].

The primary photochemical reaction pathway involves trans-cis photoisomerization with quantum yields ranging from 0.1 to 0.5, depending on solvent environment [12] [10]. This isomerization occurs through rotation about the carbon-carbon double bond in the prop-2-enoate chain following ultraviolet absorption and represents the dominant excited-state relaxation mechanism [13]. The cis-isomer exhibits lower extinction coefficients than the trans-form, resulting in decreased overall absorptivity during prolonged ultraviolet exposure [12].

Table 2: Excited State Dynamics and Photochemical Parameters

ParameterValueConditionsRef
Excited singlet lifetime (S₁)<30 psSolution phase, 266 nm excitation [10]
Trans-cis isomerization quantum yield0.1-0.5Solvent dependent [12] [10]
Photodegradation quantum yieldLow in solutionAggregated form shows higher degradation [10]
Fluorescence quantum yieldVery low (<0.01)Non-fluorescent in normal conditions [10]
Triplet state formationMinimalIntersystem crossing inefficient [10]
Internal conversion rateFast (>10¹² s⁻¹)Dominant relaxation pathway [6] [12]
Photoisomerization rate constantHigh efficiencyPrimary photochemical process [12] [13]

Environmental conditions significantly influence photodegradation pathways, with aggregated forms of the compound showing enhanced degradation compared to dilute solutions [10]. In neat films or aqueous colloidal suspensions, intermolecular interactions facilitate formation of photodimers and other complex photoproducts that extend absorption into the ultraviolet A region [10] [14]. These aggregation-induced photoproducts demonstrate longer excited-state lifetimes exceeding 1 nanosecond at 400 nanometers, contrasting sharply with the sub-30 picosecond lifetimes of monomeric forms [10].

Computational investigations of excited-state potential energy surfaces reveal that the compound exhibits barrierless or low-barrier pathways for nonradiative decay, which accounts for its minimal fluorescence quantum yield and excellent photostability in solution [7]. The rapid internal conversion processes efficiently dissipate absorbed ultraviolet energy as harmless heat rather than through potentially damaging secondary photochemistry [6].

Synergistic Effects of Co-Sunscreen Agents on Photostability and Radical Formation

The photostability and performance of octyl 3-(2-methoxyphenyl)prop-2-enoate significantly enhance through synergistic interactions with co-sunscreen agents, creating formulations with superior ultraviolet protection and reduced radical formation [15]. Avobenzone (butyl methoxydibenzoylmethane) represents one of the most important synergistic partners, providing complementary ultraviolet A protection while benefiting from photostabilization effects in binary mixtures [16] [17]. Research demonstrates that combinations containing 1-5% avobenzone with 1-10% octyl 3-(2-methoxyphenyl)prop-2-enoate achieve ultraviolet A protection factors ranging from 4.6 to 10.6, compared to 2.2 to 4.6 for avobenzone alone [16].

The mechanism underlying avobenzone photostabilization involves triplet state quenching and energy transfer processes that prevent the degradative keto-enol tautomerization of avobenzone under ultraviolet exposure [15]. Octyl 3-(2-methoxyphenyl)prop-2-enoate acts as an effective triplet quencher, accepting excited-state energy from avobenzone and dissipating it through its own efficient internal conversion pathways [15]. This energy transfer mechanism maintains avobenzone in its stable diketo form, preserving its ultraviolet A absorption capacity during prolonged sun exposure [16].

Octocrylene demonstrates particularly effective synergistic effects with octyl 3-(2-methoxyphenyl)prop-2-enoate through complementary triplet state quenching mechanisms [15] [17]. Formulations containing 5-10% octocrylene with 1-8% octyl 3-(2-methoxyphenyl)prop-2-enoate show enhanced photostability compared to individual components, with octocrylene providing long-term stabilization against photodegradation [16]. The combination creates a robust ultraviolet filter system that maintains protection efficacy under realistic sun exposure conditions [17].

Table 3: Synergistic Effects with Co-Sunscreen Agents

Co-Sunscreen AgentSynergistic EffectMechanismOptimal RatioRef
Avobenzone (Butyl methoxydibenzoylmethane)Enhanced UVA protection, photostabilizationTriplet quenching, energy transfer1-5% avobenzone + 1-10% OMC [15] [16] [17]
OctocryleneImproved photostability of avobenzoneTriplet state quenching, stabilization5-10% octocrylene + 1-8% OMC [15] [16] [17]
Benzophenone-3 (Oxybenzone)Complementary UV spectrum coverageComplementary absorption profiles3-6% BP-3 + 1-8% OMC [18]
Titanium dioxidePhysical UV blocking, reduced penetrationLight scattering, reflection2-25% TiO₂ + 1-8% OMC [19]
Zinc oxideBroad spectrum protection, less irritationPhysical barrier formation2-25% ZnO + 1-8% OMC [19]
Antioxidants (Vitamin E, C)Radical scavenging, reduced photodegradationFree radical neutralization0.1-2% antioxidant + 1-8% OMC [20] [21] [22]

Inorganic ultraviolet filters including titanium dioxide and zinc oxide provide synergistic benefits through physical light scattering and reflection mechanisms that complement the chemical absorption properties of octyl 3-(2-methoxyphenyl)prop-2-enoate [19]. These combinations achieve broad-spectrum protection while reducing the penetration of organic filters through the skin barrier [19]. Formulations containing 2-25% inorganic filters with 1-8% octyl 3-(2-methoxyphenyl)prop-2-enoate demonstrate enhanced photostability and reduced potential for systemic absorption [19].

Electron spin resonance spectroscopy studies reveal that photostable ultraviolet filter combinations generate significantly fewer free radicals compared to less stable systems [20]. Research demonstrates that when photostable ultraviolet A filter systems are combined with octyl 3-(2-methoxyphenyl)prop-2-enoate, the resulting formulations produce fewer free radicals in both the sunscreen matrix and skin tissue following ultraviolet-visible irradiation [20]. This reduction in radical formation correlates directly with the photostability of the filter system, emphasizing the importance of synergistic formulation approaches [20].

Antioxidant incorporation provides additional radical scavenging capacity that further enhances the photostability of octyl 3-(2-methoxyphenyl)prop-2-enoate formulations [21] [22]. Vitamin E and vitamin C demonstrate effective free radical neutralization when combined with organic ultraviolet filters at concentrations of 0.1-2% [21] [22]. These antioxidants interrupt radical chain reactions that could otherwise lead to progressive photodegradation of the primary ultraviolet filters [21].

Table 4: Photodegradation Products and Pathways

Photodegradation ProductFormation PathwayAbsorption PropertiesStabilityRef
Cis-isomerTrans-cis photoisomerizationLower extinction coefficient than transMore thermally stable than trans [12] [10] [14]
PhotodimersIntermolecular coupling in aggregatesUVB absorption maintainedStable photoproducts [10] [14]
Fragmentation m/z 179Ester bond cleavage (ether side)No significant UV absorptionStable fragment [11] [9]
Fragmentation m/z 161Ester bond cleavage (alcohol side)No significant UV absorptionStable fragment [11] [9]
Fragmentation m/z 133C-C bond adjacent to carbonylPhotochemical product onlyUnique photodissociation product [11] [9]
UVA-absorbing speciesComplex aggregation reactionsExtended UVA absorptionPotential singlet oxygen generation [10] [14]

The formation of reactive oxygen species represents a critical consideration in ultraviolet filter photochemistry, with certain photodegradation products capable of sensitizing singlet oxygen generation [10]. Studies indicate that ultraviolet A-absorbing photoproducts formed in aggregated systems can generate singlet oxygen when excited at 405 nanometers, highlighting the importance of preventing such degradation through proper formulation strategies [10]. Synergistic combinations that maintain filter stability effectively minimize the formation of these potentially harmful photoproducts [20] [10].

Octyl methoxycinnamate exerts profound effects on photosynthetic processes in Chlorella species through multiple interconnected mechanisms involving reactive oxygen species generation and direct metabolic interference. The compound demonstrates potent photo-toxicity, with adverse effects significantly enhanced under light exposure compared to dark conditions [6]. This photo-enhancement factor ranges from two to three times greater toxicity under illuminated conditions, indicating that the compound's deleterious effects are intrinsically linked to photosynthetic light reactions [6].

The primary mechanism of photosynthetic disruption involves direct suppression of ribulose-1,5-bisphosphate carboxylase/oxygenase activity, the key enzyme of the Calvin cycle [6]. Short-term exposure to octyl methoxycinnamate does not significantly affect photosynthetic electron transport capacity in dark conditions but causes marked reduction in carbon fixation efficiency [6]. This selective inhibition of the Calvin cycle creates an imbalance between light-dependent reactions and carbon fixation processes, resulting in excess excitation energy that cannot be utilized for productive photosynthesis [6].

Table 2: Toxicity Effects on Chlorella spp. and Photosynthetic Disruption

ParameterEffect/ConcentrationMechanism
Growth inhibition EC50190 ± 0.012 ng/L (Scenedesmus vacuolatus)Metabolic interference
Cell viability reductionSignificant at test concentrationsROS-mediated cellular damage
Photosynthetic electron transportReduced under light conditionsDisruption of photosystem efficiency
RuBisCO activity inhibitionDirect suppression of Calvin cycleDirect enzyme inhibition
Reactive oxygen species generationExcessive production under lightPhoto-oxidative stress induction
Pigment bleachingObserved in affected cellsChlorophyll degradation
Light exposure enhancement factor2-3x more toxic under light vs darkPhoto-toxicity enhancement

The disruption of Calvin cycle efficiency leads to excessive generation of reactive oxygen species through multiple pathways [6] [7]. When carbon fixation is impaired, excess reducing equivalents from the light reactions cannot be consumed through normal metabolic processes, leading to alternative electron transfer reactions that generate superoxide radicals, hydrogen peroxide, and other reactive oxygen species [6]. These reactive oxygen species subsequently cause widespread cellular damage, including lipid peroxidation, protein oxidation, and chlorophyll degradation [6].

Growth inhibition studies in Scenedesmus vacuolatus, a closely related green microalga, demonstrate that octyl methoxycinnamate causes significant reproductive inhibition with an effective concentration causing 50% effect of 190 ± 0.012 nanograms per liter [2]. Similar effects have been observed in Desmodesmus suspicatus and Isochrysis galbana, indicating that the compound's photosynthetic disruption effects are not species-specific but represent a general mechanism affecting diverse microalgae [2].

The reactive oxygen species-mediated damage extends beyond immediate photosynthetic effects to encompass broader cellular metabolism [6] [7]. Antioxidant enzyme systems, including superoxide dismutases, catalases, and peroxidases, become overwhelmed under octyl methoxycinnamate exposure, leading to oxidative stress that impairs cell growth and causes pigment bleaching [6] [7]. The temporal pattern of gene expression changes indicates that the compound interferes with normal cell division progression, potentially through disruption of immediate-early genes involved in growth regulation [7].

Coral Bleaching Dynamics: Viral Lytic Cycle Activation and Zooxanthellae Membrane Integrity

Coral bleaching induced by octyl methoxycinnamate involves complex mechanisms centered on viral lytic cycle activation within symbiotic zooxanthellae and subsequent membrane integrity disruption. The fundamental mechanism involves the ability of organic ultraviolet filters to induce lytic viral cycles in zooxanthellae harboring latent viral infections [8]. This viral activation represents a novel pathway for coral bleaching that differs from thermal stress mechanisms and involves specific interactions between the chemical compound and viral dormancy systems [8].

Experimental evidence demonstrates that octyl methoxycinnamate causes rapid and complete bleaching of hard corals even at extremely low concentrations, with effects observable within 18-48 hours of exposure [8]. The compound triggers massive release of coral mucous containing damaged zooxanthellae and coral tissue fragments, indicating severe disruption of the coral-algae symbiotic relationship [8]. Transmission electron microscopy and epifluorescence microscopy analyses reveal that 30-98% of zooxanthellae released from treated corals exhibit partial or complete membrane damage, appearing pale and transparent compared to intact zooxanthellae from control specimens [8].

Table 3: Coral Bleaching Effects and Zooxanthellae Membrane Integrity

Coral SpeciesConcentration (μg/L)Bleaching Response (%)Mortality (%)Zooxanthellae Membrane Damage (%)
Seriatopora caliendrum100083.333.330-98 (damaged/released)
Pocillopora damicornis422.34 ± 37.34 (in sunscreen)33.3-5033.3-50Significant
Stylophora pistillata3.1-139 (LC50 range)Dose-dependent50 (LC50)Extensive
Acropora tenuis0.06 (field relevant)Accelerated with heat stressIncreasedPhotosynthetic yield reduction
Multiple species (field studies)10-50Rapid and completeVariableLoss of membrane integrity

The viral lytic cycle activation mechanism involves specific molecular interactions between octyl methoxycinnamate and viral regulatory systems within zooxanthellae [8]. Under normal conditions, many zooxanthellae harbor latent viral infections that remain dormant and do not interfere with cellular function or the coral symbiosis [8]. However, exposure to octyl methoxycinnamate triggers these latent viruses to enter lytic cycles, leading to viral replication, host cell destruction, and massive release of viral particles and cellular debris [8]. This viral-mediated cell death mechanism explains the rapid onset and extensive nature of bleaching observed in octyl methoxycinnamate-exposed corals [8].

Membrane integrity disruption occurs through multiple pathways involving both direct chemical effects and indirect viral-mediated damage [8]. The compound appears to interact directly with zooxanthellae membrane systems, causing loss of photosynthetic pigments and structural integrity [8]. Additionally, the activated viral lytic cycles cause extensive cellular damage that compromises membrane stability and function [8]. Field studies conducted across multiple tropical regions, including the Atlantic, Indian, and Pacific Oceans, and the Red Sea, consistently demonstrate that sunscreen additions result in complete bleaching within 96 hours, with faster rates observed at higher temperatures, suggesting synergistic effects with thermal stress [8].

Species-specific responses show considerable variation in sensitivity to octyl methoxycinnamate exposure [3] [4]. Seriatopora caliendrum demonstrates particular sensitivity, with 83.3% bleaching and 33.3% mortality observed at 1000 μg/L exposure concentrations [3]. Pocillopora damicornis shows somewhat greater tolerance but still exhibits significant bleaching (33.3-50%) and mortality (33.3-50%) when exposed to sunscreen wash-off water containing 422.34 ± 37.34 μg/L octyl methoxycinnamate [3]. Stylophora pistillata planulae show dose-dependent responses with lethal concentration 50% values ranging from 3.1 milligrams per liter for 8-hour exposures to 139 micrograms per liter for 24-hour exposures under light conditions [4].

XLogP3

5.6

Hydrogen Bond Acceptor Count

3

Exact Mass

290.18819469 g/mol

Monoisotopic Mass

290.18819469 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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